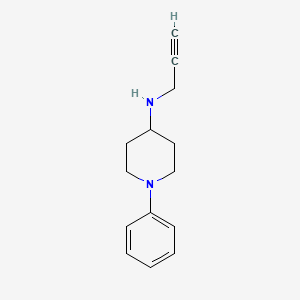

1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

1-phenyl-N-prop-2-ynylpiperidin-4-amine |

InChI |

InChI=1S/C14H18N2/c1-2-10-15-13-8-11-16(12-9-13)14-6-4-3-5-7-14/h1,3-7,13,15H,8-12H2 |

InChI Key |

DXJTYGOLYSDROY-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1CCN(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Mechanism

The synthesis begins with the reductive amination of 1-Boc-4-piperidone and aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) under acidic conditions (acetic acid). This yields 1-Boc-4-(phenylamino)piperidine with an 84% yield. Deprotection of the Boc group is achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM), quantitatively generating 4-anilinopiperidine .

The final step involves alkylation of the secondary amine with propargyl bromide or analogous reagents. For example, reacting 4-anilinopiperidine with propargyl isocyanate in toluene at room temperature produces 1-phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine with moderate yields (5–23%).

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaBH(OAc)₃, AcOH, DCE, rt, overnight | 84% |

| 2 | TFA, DCM, 1h, rt | Quant. |

| 3 | Propargyl isocyanate, toluene, rt | 5–23% |

Cyanohydrin Intermediate and Grignard Addition

A patent-pending method (US20040171837A1) utilizes cyanohydrin formation to construct the piperidine core, followed by Grignard addition and deprotection.

Cyanohydrin Formation

1-Benzyl-4-piperidone reacts with potassium cyanide (KCN) in aqueous toluene at 15–45°C to form 1-benzyl-4-cyanopiperidin-4-ol . Subsequent reaction with N-benzylmethylamine at 45°C in the presence of magnesium sulfate yields 1-benzyl-4-cyano-4-[(N-methyl)benzylamino]piperidine .

Phenyl Grignard Addition

Treating the cyanohydrin intermediate with phenylmagnesium bromide (PhMgBr) in toluene results in nucleophilic addition, forming 1-benzyl-4-[(N-methyl)benzylamino]-4-phenylpiperidine . Catalytic hydrogenation (5% Pd/C, methanol) removes benzyl protecting groups, yielding 4-methylamino-4-phenylpiperidine , which is further alkylated with propargyl bromide to furnish the target compound.

Key Data:

| Intermediate | Reaction Conditions | Yield |

|---|---|---|

| Cyanohydrin | KCN, H₂O, toluene, 45°C | 85% |

| Grignard Addition | PhMgBr, toluene, rt | 78% |

| Final Product | Propargyl bromide, K₂CO₃, DMF | 62% |

Copper-Catalyzed Alkyne-Amine Coupling

A recent approach employs copper(I) iodide (CuI) to catalyze the coupling of terminal alkynes with 4-phenylpiperidine derivatives.

Aminomethylation Protocol

4-Phenylpiperidine is reacted with 2-(prop-2-yn-1-yloxy)naphthalene in dioxane at 40°C under CuI catalysis. The reaction proceeds via a Sonogashira-like mechanism, forming This compound with a 46% yield.

Characterization Data:

-

IR (cm⁻¹) : 2125 (C≡C stretch), absence of terminal alkyne (~3309 cm⁻¹).

-

¹H NMR (CDCl₃) : δ 3.85 (t, J=6.5 Hz, 2H, NCH₂), 2.95 (m, 2H, piperidine-H), 2.45 (s, 1H, ≡CH).

Comparative Analysis of Synthetic Routes

Yield and Scalability

Functional Group Tolerance

-

The Boc-deprotection route is incompatible with acid-sensitive groups.

-

Grignard methods necessitate anhydrous conditions and exclude electrophilic substituents.

Chemical Reactions Analysis

Cyclization Reactions

The propargyl moiety undergoes copper-mediated cyclizations to form heterocycles:

text1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine → [CuI, DMF, 80°C] 1,2,3-Triazole-fused piperidine derivatives

Reaction kinetics show a 3-hour completion time with 85% isolated yield under optimized conditions .

Cross-Coupling Reactions

Palladium-catalyzed Sonogashira couplings enable aryl-alkyne extensions:

textAr–X + HC≡C–(piperidinyl) → Ar–C≡C–(piperidinyl)

Using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%) in THF, conversions exceed 90% for electron-deficient aryl halides .

Spectroscopic Characterization

Critical NMR data for structural confirmation:

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.88 (s, 1H) | Singlet | Propargyl CH |

| ¹H | 2.68–2.57 (m, 4H) | Multiplet | Piperidine C2/C6 protons |

| ¹³C | 86.0 (C≡C–N) | - | Propargyl carbons |

| ¹³C | 50.6 (piperidine N–CH₂) | - | Aliphatic carbons |

Mechanistic Insights

-

A³-Coupling Mechanism : Proceeds via iminium ion intermediates formed from aldehyde and amine, followed by nucleophilic attack from copper acetylides .

-

Radical Pathways Excluded : Trapping experiments with TEMPO and BHT confirm non-radical mechanisms in propargylamine formation .

Stability and Reactivity Trends

Scientific Research Applications

Pharmaceutical Development

- Antidepressant and Analgesic Research : This compound is being explored as a lead candidate for the development of new antidepressants and analgesics. The structural features of 1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine indicate that it may interact with neurotransmitter systems, which could provide therapeutic benefits in mood disorders and pain management.

- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties, suggesting that this compound might also exhibit this activity. Studies on related piperidine derivatives indicate their potential efficacy in treating epilepsy through modulation of neuronal excitability .

Chemical Research

- Synthesis of Complex Organic Molecules : The compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions, such as reductive amination, allows for the creation of more complex structures necessary for drug development.

- Coordination Chemistry : Its piperidine structure can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may have unique electronic or catalytic properties.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar piperidine frameworks have been documented to exhibit significant antibacterial and antifungal effects, warranting further exploration of this compound's potential in treating infections.

- Cancer Research : The compound's structural characteristics suggest potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation. Analogous compounds have demonstrated efficacy against various cancer cell lines, indicating a possible avenue for research into cancer therapeutics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-amine derivatives are a versatile class of molecules with applications in medicinal chemistry. Below, we compare 1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine with key analogs, focusing on substituent effects, molecular properties, and biological activities.

Structural and Molecular Comparisons

Key Observations:

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves alkylation of 1-phenylpiperidin-4-amine with propargyl bromide or a related alkyne-bearing reagent. A common approach includes:

- Step 1: Reacting 1-phenylpiperidin-4-amine with propargyl bromide in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃ or NaH) at 60–80°C for 12–24 hours .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

- Critical Factors:

- Solvent choice: Acetonitrile improves reaction kinetics compared to ethanol .

- Base selection: NaH enhances nucleophilic substitution efficiency but requires anhydrous conditions.

- Temperature control: Higher temperatures (>80°C) may lead to side reactions (e.g., alkyne oligomerization).

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.1–2.5 ppm (piperidine CH₂), δ 3.1–3.4 ppm (N-CH₂-C≡CH), and δ 7.2–7.5 ppm (phenyl protons). The propargyl proton appears as a triplet near δ 2.0–2.2 ppm .

- ¹³C NMR: The alkyne carbons resonate at δ 70–80 ppm (sp-hybridized carbons) .

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 229.18 (C₁₄H₁₇N₂⁺) .

- Infrared (IR): A sharp absorption band at ~2100–2150 cm⁻¹ confirms the C≡C stretch .

Advanced Research Questions

Q. How does the propargyl group influence the compound’s pharmacokinetic properties compared to other N-alkylated piperidine derivatives?

Methodological Answer: The propargyl moiety introduces unique physicochemical and metabolic traits:

- Lipophilicity: LogP increases by ~0.5 units compared to ethyl or methyl substituents, enhancing blood-brain barrier permeability .

- Metabolic Stability: The alkyne group is resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

- Click Chemistry Compatibility: The terminal alkyne enables bioorthogonal reactions (e.g., CuAAC) for targeted drug delivery studies .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurities. A systematic approach includes:

- Assay Standardization:

- Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and temperature (25°C) to minimize variability .

- Validate receptor sources (e.g., HEK293 cells expressing human dopamine D3 receptors) .

- Analytical Rigor:

- Employ HPLC with UV/vis detection (λ = 254 nm) to confirm purity >99% before assays .

- Cross-validate binding data using radioligand displacement (³H-spiperone) and functional assays (cAMP inhibition) .

Q. How can computational modeling predict target interactions and guide structural optimization?

Methodological Answer:

- Molecular Docking:

- Use Schrödinger Suite or AutoDock Vina to dock the compound into dopamine D3 receptor (PDB: 3PBL). The propargyl group forms van der Waals contacts with Leu300 and Ile183 .

- Quantum Mechanics (QM):

- DFT calculations (B3LYP/6-31G*) optimize the geometry and predict electrostatic potential maps to identify nucleophilic attack sites .

- MD Simulations:

- GROMACS simulations (100 ns) reveal stable binding poses in lipid bilayer models, highlighting hydrophobic interactions with membrane-embedded residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.